molecular formula C16H15N3O B8580020 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole

1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole

Cat. No.: B8580020
M. Wt: 265.31 g/mol
InChI Key: MKMVNTFXDQLCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Cyclopropyl and methoxy group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Pyridine ring attachment: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated benzimidazole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-5-methoxy-2-(pyridin-2-yl)-1H-benzimidazole
  • 1-cyclopropyl-5-methoxy-2-(pyridin-4-yl)-1H-benzimidazole
  • 1-cyclopropyl-5-methoxy-2-(quinolin-3-yl)-1H-benzimidazole

Uniqueness

1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets compared to its analogs.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole

InChI

InChI=1S/C16H15N3O/c1-20-13-6-7-15-14(9-13)18-16(19(15)12-4-5-12)11-3-2-8-17-10-11/h2-3,6-10,12H,4-5H2,1H3

InChI Key

MKMVNTFXDQLCAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C4CC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N1-cyclopropyl-4-methoxy-benzene-1,2-diamine (0.2 g, 0.0011 mol) and pyridine-3-carbaldehyde (0.12 g, 0.0011 mol) in DMF (5 ml) and H2O (2 ml) was added OXONE® monopersulphate (0.81 g, 0.00132 map. Reaction mass was stirred at room temperature for 3 h. The reaction mixture was basified with 10% K2CO3 solution to pH˜8-10 and extracted with EtOAc (3×20 ml). The combined organic layers were washed with brine dried over Na2SO4 and concentrated under vacuum to afford the crude compound which was purified by column chromatography to obtain title compound 1-cyclopropyl-5-methoxy-2-(pyridin-3-yl)-1H-benzimidazole (376). 1H NMR (400 MHz, DMSO-d6), δ: 9.16 (s, 1H), 8.70 (s, 1H), 8.37 (d, J=8.8 Hz, 1H), 7.55 (d, J=8.4 Hz, 2H), 7.23 (s, 1H), 6.96 (d, J=8.8 Hz, 1H), 3.80 (s, 3H), 1.10 (d, J=6.4 Hz, 2H), 0.64 (s, 2H). MS (M+1): 266.1, Purity 98.98%.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monopersulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.